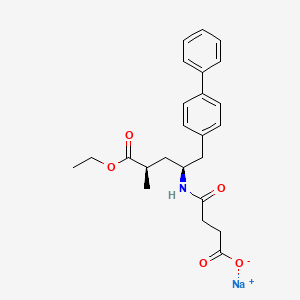

AHU-377 sodium salt

Vue d'ensemble

Description

Sacubitril, also known as AHU377, is angiotensin receptor neprilysin inhibitor being studied for use in combination with valsartan for heart failure. Sacubitril is a prodrug that is activated to LBQ657 by de-ethylation via esterases. LBQ657 inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides that work mainly by reducing blood volume.

Mécanisme D'action

Target of Action

Sacubitril sodium, also known as AHU-377 sodium salt, primarily targets neprilysin , a neutral endopeptidase enzyme . Neprilysin is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides play a crucial role in regulating blood volume and blood pressure .

Mode of Action

Sacubitril sodium is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the degradation of natriuretic peptides . This inhibition leads to increased concentrations of these peptides, resulting in vasodilation, natriuresis (excretion of sodium in the urine), and diuresis (increased production of urine) .

Biochemical Pathways

The inhibition of neprilysin by sacubitrilat affects the natriuretic peptide system (NPS), leading to the activation of cGMP signaling pathways that regulate volume and blood pressure . This results in vasodilation and increased excretion of sodium, thereby reducing blood volume and blood pressure . Additionally, sacubitril/valsartan has been shown to have effects on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways .

Pharmacokinetics

Sacubitril sodium is rapidly absorbed and converted to its active form, sacubitrilat . The maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan are reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . Sacubitril is eliminated predominantly as sacubitrilat through the kidneys .

Result of Action

The inhibition of neprilysin by sacubitrilat leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis, which can help to reduce blood volume and blood pressure . In addition, sacubitril/valsartan has been shown to have cardioprotective effects on cellular and molecular modulation in cardiac remodeling .

Action Environment

The efficacy of sacubitril sodium can be influenced by various environmental factors. For instance, the presence of certain medical conditions, such as heart failure or hypertension, can affect the drug’s action . Additionally, the drug’s efficacy can be influenced by the patient’s diet, particularly the intake of sodium

Analyse Biochimique

Biochemical Properties

Sacubitril sodium is a single molecule that is comprised of molecular moieties of valsartan, an angiotensin receptor blocker (ARB), and Sacubitril . It is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . By inhibiting neprilysin, Sacubitril sodium increases the levels of these peptides, leading to vasodilation and reduction of blood volume .

Cellular Effects

In cardiac fibroblasts, the active neprilysin inhibiting metabolite LBQ657 had no discernible effects . Lbq657 modestly inhibits cardiac myocyte hypertrophy . This suggests that Sacubitril sodium may have a role in regulating cardiac cell function and could potentially influence cell signaling pathways and gene expression related to cardiac hypertrophy.

Molecular Mechanism

The molecular mechanism of Sacubitril sodium involves the inhibition of neprilysin, which leads to increased levels of natriuretic peptides . These peptides bind to their respective receptors, leading to the activation of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. This kinase phosphorylates multiple targets, leading to vasodilation and natriuresis .

Temporal Effects in Laboratory Settings

In normotensive rats, pretreatment with Sacubitril sodium augments ANP-evoked plasma cGMP levels by 2.4, 3.3, and 4.0 fold, respectively (4h AUC compared to vehicle) . This suggests that the effects of Sacubitril sodium can be observed over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Sacubitril sodium have been shown to be dose-dependent . For example, in normotensive rats, pretreatment with Sacubitril sodium at doses of 3, 10, and 30 mg/kg, PO, augments ANP-evoked plasma cGMP levels .

Metabolic Pathways

Sacubitril sodium is involved in the natriuretic peptide system, a key regulator of cardiovascular and renal function . By inhibiting neprilysin, Sacubitril sodium prevents the degradation of natriuretic peptides, leading to their accumulation and increased activity .

Subcellular Localization

Given its role as a neprilysin inhibitor, it is likely that it interacts with this enzyme at the locations where neprilysin is typically found, such as the plasma membrane .

Activité Biologique

AHU-377, also known as Sacubitril sodium salt, is a potent neprilysin inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of hypertension and heart failure. This article delves into the biological activity of AHU-377, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Neprilysin Inhibition

AHU-377 functions primarily as an inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and angiotensin II. By inhibiting neprilysin, AHU-377 enhances the levels of these peptides, which contribute to vasodilation and natriuresis (the excretion of sodium in urine) . The compound exhibits an IC50 value of 5 nM, indicating its high potency in inhibiting neprilysin activity .

Pharmacological Effects

Antihypertensive Activity

Research indicates that AHU-377 significantly reduces blood pressure in various animal models. In Dahl salt-sensitive (Dahl-SS) rats, administration of AHU-377 at doses of 30 and 100 mg/kg resulted in a dose-dependent decrease in mean arterial pressure (MAP) . Conversely, the antihypertensive effect was less pronounced in DOCA-salt hypertensive rats, despite achieving over 95% neprilysin occupancy at higher doses .

Natriuretic Peptide System Enhancement

AHU-377 enhances the tone of the natriuretic peptide system. In studies involving normotensive rats, pretreatment with AHU-377 augmented plasma cGMP levels significantly when combined with atrial natriuretic peptide (ANP), indicating a synergistic effect that promotes diuresis and vasodilation .

Pharmacokinetics

Metabolism and Distribution

Upon administration, AHU-377 is rapidly converted to its active form, LBQ657. Studies have shown that in humans, LBQ657 constitutes approximately 93-98% of the area under the curve (AUC) for drug concentration over time in plasma . The compound exhibits widespread tissue distribution with significant accumulation in the kidneys and liver shortly after administration .

| Parameter | Value |

|---|---|

| IC50 (neprilysin) | 5 nM |

| Major Metabolite | LBQ657 |

| Tissue Distribution | Highest in kidney and liver |

| Conversion Rate (human) | 93-98% AUC LBQ657 |

Clinical Implications

AHU-377 is a key component of LCZ696 (sacubitril/valsartan), which has been approved for treating heart failure with reduced ejection fraction. Clinical trials have demonstrated that this combination therapy not only reduces mortality but also improves quality of life for patients suffering from heart failure .

Case Studies

- Hypertensive Rats Study : In a comparative study involving hypertensive rat models, AHU-377 was shown to effectively lower blood pressure while enhancing renal function through increased sodium excretion .

- Clinical Trials with Humans : The efficacy and safety profile of LCZ696 was evaluated in several large-scale clinical trials, demonstrating significant improvements in cardiovascular outcomes compared to traditional therapies .

Applications De Recherche Scientifique

Heart Failure Management

AHU-377 is prominently featured in combination with valsartan as a treatment for heart failure with reduced ejection fraction (HFrEF). The combination therapy, marketed as Entresto, has been shown to significantly reduce the risk of cardiovascular death and hospitalization due to heart failure compared to traditional therapies .

Clinical Efficacy:

- Study Results: In clinical trials, patients treated with AHU-377/valsartan demonstrated a 20% reduction in the risk of cardiovascular death and a 21% reduction in hospitalizations for heart failure compared to those receiving enalapril .

Hypertension Treatment

AHU-377 has also been studied for its antihypertensive effects. Research indicates that it significantly lowers mean arterial pressure (MAP) in hypertensive models. For instance, in Dahl salt-sensitive rats, AHU-377 produced a dose-dependent decrease in MAP, confirming its potential as an antihypertensive agent .

Key Findings:

- Dose Response: In studies involving various doses (3, 10, and 30 mg/kg), AHU-377 enhanced plasma cGMP levels significantly, indicating increased natriuretic peptide activity .

Case Study 1: Heart Failure Trials

A pivotal trial comparing sacubitril/valsartan with enalapril revealed that patients on the former experienced improved outcomes over a median follow-up period of 27 months. Notably, the trial showed a substantial reduction in both mortality and morbidity associated with heart failure .

Case Study 2: Hypertension Models

In experimental settings involving hypertensive rat models, administration of AHU-377 led to marked reductions in blood pressure alongside increased urinary output. This study highlighted the compound's dual action on both blood pressure control and fluid management .

Comparative Data Table

Propriétés

IUPAC Name |

sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTBVEJIZWGATF-JKSHRDEXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164362 | |

| Record name | AHU-377 sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149690-05-1 | |

| Record name | Sacubitril sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHU-377 sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACUBITRIL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.